Cas no 953813-46-2 (Benzyl 2-benzoylpyrrolidine-1-carboxylate)
Benzyl 2-benzoylpyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- benzyl 2-benzoylpyrrolidine-1-carboxylate
- 953813-46-2
- EN300-28291980
- Benzyl 2-benzoylpyrrolidine-1-carboxylate
-
- Inchi: 1S/C19H19NO3/c21-18(16-10-5-2-6-11-16)17-12-7-13-20(17)19(22)23-14-15-8-3-1-4-9-15/h1-6,8-11,17H,7,12-14H2
- InChI Key: ZOJFSHOVLMZVTA-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CCCC1C(C1C=CC=CC=1)=O)=O
Computed Properties
- Exact Mass: 309.13649347g/mol
- Monoisotopic Mass: 309.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 411
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 46.6Ų
Benzyl 2-benzoylpyrrolidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28291980-0.05g |
benzyl 2-benzoylpyrrolidine-1-carboxylate |
953813-46-2 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28291980-0.1g |
benzyl 2-benzoylpyrrolidine-1-carboxylate |
953813-46-2 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28291980-0.25g |
benzyl 2-benzoylpyrrolidine-1-carboxylate |
953813-46-2 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28291980-0.5g |
benzyl 2-benzoylpyrrolidine-1-carboxylate |
953813-46-2 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28291980-1.0g |
benzyl 2-benzoylpyrrolidine-1-carboxylate |
953813-46-2 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28291980-2.5g |
benzyl 2-benzoylpyrrolidine-1-carboxylate |
953813-46-2 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28291980-5.0g |
benzyl 2-benzoylpyrrolidine-1-carboxylate |
953813-46-2 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
| Enamine | EN300-28291980-10.0g |
benzyl 2-benzoylpyrrolidine-1-carboxylate |
953813-46-2 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
| Enamine | EN300-28291980-1g |
benzyl 2-benzoylpyrrolidine-1-carboxylate |
953813-46-2 | 1g |
$1214.0 | 2023-09-08 | ||
| Enamine | EN300-28291980-5g |
benzyl 2-benzoylpyrrolidine-1-carboxylate |
953813-46-2 | 5g |
$3520.0 | 2023-09-08 |
Benzyl 2-benzoylpyrrolidine-1-carboxylate Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on Benzyl 2-benzoylpyrrolidine-1-carboxylate
Benzyl 2-Benzoylpyrrolidine-1-carboxylate (CAS No. 953813-46-2): An Overview
Benzyl 2-benzoylpyrrolidine-1-carboxylate (CAS No. 953813-46-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, including as a building block for the synthesis of more complex molecules and as a potential therapeutic agent.
The chemical structure of benzyl 2-benzoylpyrrolidine-1-carboxylate consists of a benzyl ester group attached to a pyrrolidine ring, which is further substituted with a benzoyl group. This combination of functional groups imparts distinct chemical properties that make it an attractive candidate for a wide range of synthetic transformations and biological studies.
In recent years, the synthesis and characterization of benzyl 2-benzoylpyrrolidine-1-carboxylate have been extensively studied. Researchers have developed efficient synthetic routes to produce this compound with high yields and purity. One notable method involves the reaction of 2-benzoylpyrrolidine with benzyl chloroformate in the presence of a base, such as triethylamine. This approach not only simplifies the synthetic process but also enhances the overall efficiency and scalability of the production.
The biological activity of benzyl 2-benzoylpyrrolidine-1-carboxylate has been explored in several studies. Preliminary investigations have indicated that this compound exhibits moderate to potent activity against various biological targets. For instance, it has shown promising inhibitory effects on specific enzymes involved in metabolic pathways, making it a potential lead compound for the development of novel therapeutic agents.
One area where benzyl 2-benzoylpyrrolidine-1-carboxylate has shown particular promise is in the treatment of neurological disorders. Recent studies have demonstrated that this compound can modulate the activity of certain neurotransmitter receptors, which are implicated in conditions such as Alzheimer's disease and Parkinson's disease. These findings suggest that further research into the pharmacological properties of benzyl 2-benzoylpyrrolidine-1-carboxylate could lead to the development of new drugs for these debilitating conditions.
In addition to its potential therapeutic applications, benzyl 2-benzoylpyrrolidine-1-carboxylate is also being investigated for its use as a synthetic intermediate in the production of other bioactive compounds. Its ability to undergo selective functional group manipulations makes it a valuable starting material for the synthesis of complex molecules with diverse biological activities.
The stability and solubility properties of benzyl 2-benzoylpyrrolidine-1-carboxylate are also important considerations in its practical applications. Studies have shown that this compound exhibits good stability under various conditions, including exposure to air and moisture. Furthermore, its solubility in common organic solvents facilitates its use in both laboratory-scale experiments and industrial processes.
Safety and environmental considerations are crucial when working with any chemical compound. While benzyl 2-benzoylpyrrolidine-1-carboxylate is not classified as a hazardous substance, proper handling and storage procedures should always be followed to ensure safety in laboratory settings. Researchers should adhere to standard safety guidelines and use appropriate personal protective equipment (PPE) when handling this compound.
In conclusion, benzyl 2-benzoylpyrrolidine-1-carboxylate (CAS No. 953813-46-2) is a multifaceted organic compound with significant potential in both synthetic chemistry and pharmaceutical research. Its unique structural features, coupled with its promising biological activities, make it an exciting area of ongoing investigation. As research continues to uncover new applications and properties, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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